molecular formula C17H20N2O2 B2447593 N-(1-benzylpiperidin-4-yl)furan-2-carboxamide CAS No. 132864-14-3

N-(1-benzylpiperidin-4-yl)furan-2-carboxamide

Cat. No. B2447593
M. Wt: 284.359
InChI Key: TZTMHVURFIFRJS-UHFFFAOYSA-N
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Description

“N-(1-benzylpiperidin-4-yl)furan-2-carboxamide” is a chemical compound with the empirical formula C17H20N2O2 and a molecular weight of 284.35 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “N-(1-benzylpiperidin-4-yl)furan-2-carboxamide” can be represented by the SMILES string O=C(NC1CCN(CC2=CC=CC=C2)CC1)C3=CC=CO3 . The InChI key for this compound is TZTMHVURFIFRJS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-(1-benzylpiperidin-4-yl)furan-2-carboxamide” is a solid substance . Its empirical formula is C17H20N2O2 and its molecular weight is 284.35 .

Scientific Research Applications

PET Imaging of Microglia

N-(1-benzylpiperidin-4-yl)furan-2-carboxamide, specifically [11C]CPPC, is a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound is used for noninvasive imaging of reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in various neuropsychiatric disorders like Alzheimer's and Parkinson's diseases. It's valuable for developing new therapeutics for neuroinflammation and monitoring neuroinflammatory effects of immunotherapies for peripheral malignancies (Horti et al., 2019).

Fluorescent Chemosensors

A phenoxazine-based fluorescence chemosensor, which includes a furan-2-carboxamide group, has been developed for the detection of Cd2+ and CN− ions. This sensor exhibited turn-on fluorescence emission for Cd2+, enabling its use as a biomarker for detecting Cd2+ in live cells and zebrafish larvae (Ravichandiran et al., 2020).

Synthesis and Reactivity

Several studies focus on the synthesis and reactivity of compounds related to furan-2-carboxamide. For example, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and its electrophilic substitution reactions are explored, demonstrating the compound's versatility in chemical reactions (Aleksandrov & El’chaninov, 2017).

Acetylcholinesterase Inhibitors

N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives, designed as potential acetylcholinesterase inhibitors, have been synthesized and characterized. Although they demonstrated moderate activity in vitro, they offer insights into the design of new therapeutic agents (Pashaei et al., 2021).

Antibacterial Activities

Naphthofuran derivatives, including N-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide), have been studied for their antibacterial and antifungal activities. Such compounds are being explored for their potential use in medical applications due to their promising results against various bacteria (Nagarsha et al., 2022).

Safety And Hazards

The safety information available indicates that “N-(1-benzylpiperidin-4-yl)furan-2-carboxamide” may be harmful if swallowed and may cause eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-17(16-7-4-12-21-16)18-15-8-10-19(11-9-15)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTMHVURFIFRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)furan-2-carboxamide

Citations

For This Compound
2
Citations
T Kanamori, Y Okada, H Segawa, T Yamamuro… - Forensic …, 2021 - Springer
Purpose Recently, the opioid epidemic has become a serious problem, particularly in North America and Europe. The aim of this study was to clarifyQuery the metabolic fate of a new …
Number of citations: 5 link.springer.com
T Kanamori, H Segawa, T Yamamuro… - Drug Testing and …, 2020 - Wiley Online Library
The metabolism of a new synthetic opioid tetrahydrofuranylfentanyl (THF‐fentanyl) was investigated using fresh human hepatocytes. Fourteen metabolites of THF‐fentanyl, such as …

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